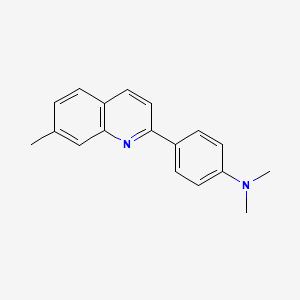

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

30479-24-4 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline |

InChI |

InChI=1S/C18H18N2/c1-13-4-5-15-8-11-17(19-18(15)12-13)14-6-9-16(10-7-14)20(2)3/h4-12H,1-3H3 |

InChI Key |

FNXDWINLCCMTJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-(7-methylquinolin-2-yl)aniline has garnered attention as a potential pharmacological agent due to its structural similarity to other biologically active compounds. The quinoline moiety is known for its multi-target activity, which can be beneficial in treating complex diseases.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit substantial antimicrobial properties. For instance, studies have shown that quinoline-based compounds can inhibit the growth of various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus . The ability of this compound to interact with bacterial enzymes or cell membranes could be explored further for its antimicrobial potential.

Anticancer Properties

Recent findings suggest that quinoline derivatives can induce apoptosis in cancer cells. For example, compounds related to this compound have demonstrated cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines . These results indicate a promising avenue for developing cancer therapeutics based on this compound.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Optoelectronic Applications

Quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating and electron-accepting capabilities of this compound can be exploited to enhance the efficiency of these devices .

Case Study 1: Antitumor Activity Assessment

A study focusing on the antitumor effects of quinoline derivatives, including this compound, revealed significant reductions in cell viability across several cancer cell lines at concentrations as low as 10 µM. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

In vitro tests have shown that this compound exhibits notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Streptococcus pneumoniae | Inhibition of growth | 10 µM |

| Anticancer | Caco-2 (Colorectal Cancer) | Reduced cell viability | 10 µM |

| Anticancer | HCT116 (Colon Cancer) | Induction of apoptosis | 10 µM |

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline with selected analogs, highlighting differences in molecular properties, synthesis, and applications.

Key Observations:

Optical Properties :

- Compound 4e exhibits a fluorescence quantum yield of 0.068 , significantly higher than typical values for dimethylaniline derivatives (0.010–0.068 range) . In contrast, the target compound’s optical properties remain uncharacterized, highlighting a research gap .

Synthetic Efficiency :

- The target compound’s synthesis route is unspecified, whereas analogs like N,N-dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline and N,N-dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline are synthesized with yields exceeding 65–97% via Grignard reactions or cross-coupling methodologies .

Structural vs. Functional Relationships: Substitution of the quinoline core with pyrimidoindazole (in 4e) enhances fluorescence, whereas thiophene or indene substituents (e.g., C₁₆H₁₇NS) prioritize synthetic versatility .

Applications :

- While the target compound lacks documented applications, analogs serve as:

Biological Activity

N,N-Dimethyl-4-(7-methylquinolin-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of compounds known as quinolines, which are recognized for their diverse pharmacological properties. The structural formula can be represented as follows:

This compound features a quinoline moiety, which is often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound.

Table 1: Antimicrobial Activity against Various Pathogens

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 10 | Escherichia coli |

| This compound | 5 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant activity against both bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of quinoline derivatives have been well-documented. This compound has shown promise in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12 | Study A |

| HCT116 (colon cancer) | 8 | Study B |

| A549 (lung cancer) | 15 | Study C |

The IC50 values demonstrate that this compound effectively inhibits the proliferation of multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies suggest that its action may involve:

- Inhibition of DNA Synthesis : Quinoline derivatives often interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or protein synthesis, leading to cell death .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- In Vivo Efficacy Against Tumors : A study demonstrated that administration of this compound in murine models resulted in significant tumor reduction compared to controls.

- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 7-methylquinoline-2-boronic acid and 4-bromo-N,N-dimethylaniline. Catalytic systems like Pd(PPh₃)₄ in a mixture of toluene/ethanol/water under reflux are commonly employed. Optimization includes adjusting stoichiometry, temperature (80–100°C), and catalyst loading (1–5 mol%) to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Characterization by ¹H/¹³C NMR and HRMS confirms structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying molecular mass and proton/carbon environments. For crystallographic validation, single-crystal X-ray diffraction (performed using SHELX software) resolves bond lengths and angles, confirming the planar quinoline-aniline linkage. Polarized solvents like DMSO-d₆ enhance NMR signal resolution for aromatic protons .

Q. How can researchers distinguish between structural isomers or regioisomers of this compound during synthesis?

- Methodological Answer : Regioisomers (e.g., differing in substituent positions) are differentiated using 2D NMR techniques (COSY, NOESY) to identify coupling patterns. X-ray crystallography provides definitive spatial confirmation. For example, the 7-methylquinoline group’s orientation can be distinguished via crystallographic data, as seen in analogous triazole-based aniline derivatives .

Advanced Research Questions

Q. How does the 7-methylquinoline moiety influence the photophysical properties of this compound?

- Methodological Answer : The electron-deficient quinoline core enhances intramolecular charge transfer (ICT), leading to redshifted absorption/emission. Temperature-dependent fluorescence studies (e.g., in DMSO) reveal intensified TICT (twisted intramolecular charge transfer) emission upon heating, as observed in similar dimethylaniline-quinoline hybrids. Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Q. What computational methods validate the acidochromic or solvatochromic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and protonation-induced spectral shifts. Molecular electrostatic potential (MEP) maps predict sites for acid interaction, corroborated by experimental UV-Vis titration in acetonitrile. TD-DFT aligns theoretical and experimental λmax values .

Q. How can contradictions in synthetic yields or spectral data be resolved when scaling up reactions?

- Methodological Answer : Reproducibility issues may arise from trace oxygen/moisture in solvents. Use Schlenk-line techniques under inert atmospheres (N₂/Ar) to mitigate oxidation. For spectral discrepancies, cross-validate with alternative methods (e.g., IR for functional groups, HRMS for molecular ions). Batch-to-batch variations in catalysts require ICP-MS analysis to confirm Pd residue levels .

Q. What strategies enable the application of this compound in ratiometric fluorescent sensing?

- Methodological Answer : Functionalize the quinoline nitrogen or aniline para-position with electron-withdrawing groups (e.g., nitro) to modulate ICT efficiency. Temperature or pH-dependent fluorescence (e.g., λem shifts from 450 nm to 550 nm) is calibrated using a dual-wavelength ratio (I550/I450), as demonstrated in TICT-based thermometers .

Q. How do steric effects from the 7-methyl group impact intermolecular interactions in crystal packing?

- Methodological Answer : The methyl group introduces steric hindrance, reducing π-π stacking between quinoline rings. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., C-H···N interactions). Comparative studies with unmethylated analogs show altered melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.